molecular formula C11H12IN B8547618 (3-iodopropyl)-1H-indole

(3-iodopropyl)-1H-indole

Cat. No.: B8547618
M. Wt: 285.12 g/mol
InChI Key: XIGPZCRZBBORMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-iodopropyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an iodine atom attached to a propyl group, which is further connected to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-iodopropyl)-1H-indole typically involves the alkylation of indole with 1,3-diiodopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the indole, making it more nucleophilic. The reaction conditions often include heating the mixture to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure, leading to more efficient production.

Chemical Reactions Analysis

Types of Reactions: (3-iodopropyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form 1-(3-aminopropyl)-1H-indole.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include 1-(3-azidopropyl)-1H-indole, 1-(3-thiocyanatopropyl)-1H-indole, and 1-(3-cyanopropyl)-1H-indole.

    Oxidation Reactions: Products include indole-2,3-dione derivatives.

    Reduction Reactions: The major product is 1-(3-aminopropyl)-1H-indole.

Scientific Research Applications

(3-iodopropyl)-1H-indole has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (3-iodopropyl)-1H-indole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The indole ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or receptor binding pockets. This interaction can lead to inhibition or activation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-1H-indole: Similar in structure but with a bromine atom instead of iodine.

    1-(3-Chloropropyl)-1H-indole: Contains a chlorine atom in place of iodine.

    1-(3-Fluoropropyl)-1H-indole: Features a fluorine atom instead of iodine.

Uniqueness: (3-iodopropyl)-1H-indole is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in different binding affinities and selectivities in biological systems.

Properties

Molecular Formula

C11H12IN

Molecular Weight

285.12 g/mol

IUPAC Name

1-(3-iodopropyl)indole

InChI

InChI=1S/C11H12IN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2

InChI Key

XIGPZCRZBBORMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium iodide (827 mg, 5.52 mmol, 2 equiv) was added to a solution of 3-(1H-indol-3-yl)propyl 4-methylbenzenesulfonate (909 mg, 2.76 mmol, 1 equiv) in acetone, and the mixture was refluxed for 16 h. Upon cooling the reaction, it was evaporated under reduced pressure and the residue was taken into dichloromethane. The organic layer was washed with water, dried over MgSO4, filtered and concentrated in vacuo. The crude mixture was purified using the Biotage flash chromatography system (SNAP 50 g cartridge, Rf=0.7, gradient—5%-30% ethyl acetate in hexanes) to afford the title compound as an oil (789 mg, quant); 1H NMR (400 MHz, DMSO-d6): δ 2.07-2.14 (m, 2H); 2.78 (t, 2H, J=7.6 and 6.8 Hz); 3.29 (t, 2H, J=6.8 Hz); 6.95-6.99 (m, 1H); 7.04-7.08 (m, 1H); 7.14 (d, 1H, J=2 Hz); 7.32-7.34 (m, 1H); 7.52 (d, 1H, J=8 Hz); 10.81 (s, 1H); MS for C11H12IN m/z 285.12 (M+H)+.
Quantity
827 mg
Type
reactant
Reaction Step One
Name
3-(1H-indol-3-yl)propyl 4-methylbenzenesulfonate
Quantity
909 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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